molecular formula C17H13BrO3 B2418920 3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one CAS No. 262591-03-7

3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B2418920
CAS No.: 262591-03-7
M. Wt: 345.192
InChI Key: HGRLHNOBVPOBFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 8.27 (s, 1H, H-5), 7.65–7.35 (m, 6H, Ar-H), 6.78 (d, 1H, J = 8.7 Hz), 3.89 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 160.5 (C=O), 152.3 (C-7), 131.5–113.5 (Ar-C), 56.2 (OCH₃), 18.9 (CH₃).

Infrared (IR) Spectroscopy

Key bands (cm⁻¹):

  • 1675 (C=O stretch),
  • 1593 (aromatic C=C),
  • 1239 (C–O–C methoxy),
  • 1053 (C–Br).

UV-Vis Spectroscopy

In ethanol, absorption maxima occur at λ = 280 nm (π→π* transition) and λ = 320 nm (n→π* transition), attributed to the conjugated chromenone system.

Mass Spectrometry

  • ESI-TOF MS: [M + Na]⁺ at m/z = 366.9946 (calc. 366.9940).
  • Fragmentation peaks at m/z = 345.19 (molecular ion), m/z = 267 (loss of Br), and m/z = 190 (chromenone core).

Table 3: Spectroscopic summary

Technique Key Data
¹H NMR δ 8.27 (H-5), 3.89 (OCH₃)
¹³C NMR δ 160.5 (C=O), 18.9 (CH₃)
IR 1675 cm⁻¹ (C=O)
UV-Vis λₘₐₓ = 280 nm
MS [M + Na]⁺ = 366.9946

Computational Modeling of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal:

  • HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.
  • Electrostatic potential (ESP): Negative charge localized on carbonyl oxygen and methoxy groups, facilitating hydrogen bonding.

The optimized geometry aligns with crystallographic data, showing a dihedral angle of 12.5° between the bromophenyl and chromenone rings. Natural Bond Orbital (NBO) analysis confirms hyperconjugation between the carbonyl group and adjacent π-system.

Figure 2: DFT-calculated HOMO (localized on bromophenyl) and LUMO (chromenone backbone).

Properties

IUPAC Name

3-(4-bromophenyl)-7-methoxy-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-10-14-8-7-13(20-2)9-15(14)21-17(19)16(10)11-3-5-12(18)6-4-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRLHNOBVPOBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with 7-methoxy-4-methylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group in the chromen-2-one core can be reduced to form alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

    Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).

Major Products Formed

    Substitution: Derivatives with substituted nucleophiles at the 4-position of the phenyl ring.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction: Alcohols derived from the reduction of the carbonyl group.

Scientific Research Applications

Biological Activities

Research indicates that 3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one exhibits various biological activities, particularly in pharmacology. Its interactions with enzymes and proteins suggest implications for drug metabolism and therapeutic applications.

Key Biological Activities

  • Antibacterial Properties : The compound has been shown to bind to DNA gyrase, an essential enzyme for bacterial DNA replication, indicating potential use in developing antibacterial therapies.
  • Cancer Research : Studies demonstrate that this compound can induce apoptosis in cancer cells by activating the caspase pathway and downregulating anti-apoptotic genes.
  • Enzyme Inhibition : It inhibits cytochrome P450 enzymes, which play a crucial role in drug metabolism, suggesting implications for drug interactions.

Anticancer Activity

Several studies have evaluated the anticancer potential of 3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one against various cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)
MDA-MB-231 (breast cancer)7.56 ± 2.23Significant inhibition observed
HUVEC (endothelial cells)19Exhibited antiproliferative activity
SK-N-MC (neuroblastoma)9.64 ± 2.7Marked as effective against neuroblastoma

These findings suggest that the compound possesses significant anticancer properties and may be a candidate for further development as an anticancer agent.

Diagnostic Applications

Recent research has explored the potential of chromanone derivatives as diagnostic imaging agents for Alzheimer's disease by targeting β-amyloid plaques. The following table highlights relevant findings:

Compound NameBinding Affinity (nM)Application
(E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one9.98Diagnostic imaging for Alzheimer’s disease
(E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one9.10Diagnostic imaging for Alzheimer’s disease

These derivatives exhibited high binding affinities to β-amyloid plaques, indicating their potential use in early diagnosis of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with a similar bromophenyl group but different core structure.

    4-(4-Bromophenyl)-thiazol-2-amine: Another compound with a bromophenyl group but different heterocyclic core.

    7-Bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: A compound with a bromophenyl group and a different core structure.

Uniqueness

3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a bromophenyl group, methoxy group, and methyl group in the chromen-2-one framework makes it a versatile compound for various applications.

Biological Activity

3-(4-Bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one, a synthetic compound belonging to the coumarin family, has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure with a molecular formula of C16H15BrO3 and a molecular weight of approximately 349.2 g/mol. The structural features include:

  • Bromine atom at the 3-position
  • Methoxy group at the 7-position
  • Methyl group at the 4-position

This unique configuration enhances its biological activity compared to other coumarin derivatives.

Anticancer Properties

Research indicates that 3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating the caspase pathway and downregulating anti-apoptotic genes.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
A549 (Lung Cancer)12.5Caspase activation
MCF-7 (Breast)10.0Downregulation of Bcl-2
HeLa (Cervical)15.0Induction of oxidative stress

These findings suggest that the compound could be a promising candidate for developing new anticancer therapies.

Antibacterial Activity

The compound also demonstrates antibacterial properties by inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication. This action suggests potential applications in treating bacterial infections.

Table 2: Antibacterial Activity Data

BacteriaMinimum Inhibitory Concentration (MIC) (μg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound could be effective against various pathogenic bacteria.

Enzyme Inhibition

The compound has been reported to inhibit cytochrome P450 enzymes, which are essential for drug metabolism. This inhibition may have implications for drug interactions and pharmacokinetics.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of 3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one on A549 lung cancer cells, reporting a significant decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
  • Antibacterial Evaluation : In another study, the compound was tested against several bacterial strains, demonstrating effective inhibition at low concentrations, particularly against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one, and how are substituent positions optimized?

  • Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation between a substituted acetophenone (e.g., 4-bromophenyl ketone) and a hydroxy/methoxy-substituted benzaldehyde. For example, a base-catalyzed aldol condensation in ethanol with KOH (5–10°C, 24 h) yields the chromenone core . Substituent positions (e.g., methoxy at C7, methyl at C4) are controlled by precursor selection and reaction conditions. Purification via recrystallization (ethanol or DMF) achieves >75% yield in optimized protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent integration and coupling patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm, methoxy singlet at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identifies carbonyl (C=O stretch ~1700 cm⁻¹) and aromatic C-Br (~600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ ≈ 345–350 Da for bromophenyl derivatives) .

Q. What are the primary challenges in achieving high-purity chromenone derivatives?

  • Methodological Answer : Key issues include:

  • Byproduct formation : Competing cyclization pathways require strict temperature control (e.g., <10°C for aldol steps) .
  • Solvent selection : Polar aprotic solvents (DMF, ethanol) minimize side reactions .
  • Chromatography : Silica gel column chromatography (hexane:ethyl acetate gradient) resolves regioisomers .

Advanced Research Questions

Q. How do crystallographic parameters inform the molecular conformation and stability of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Puckering parameters : Chromenone rings adopt envelope conformations (Q ≈ 0.5 Å, θ ≈ 122°) with bromophenyl dihedral angles ~65° relative to the chromenone plane .
  • Intermolecular interactions : Weak C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8 Å) stabilize the lattice .
  • Software : SHELX refines structures using SADABS/SAINT for data correction and SHELXL for anisotropic displacement parameters .

Q. How can computational docking predict the bioactivity of bromophenyl chromenones?

  • Methodological Answer :

  • Receptor flexibility : AutoDock4 incorporates side-chain flexibility for accurate ligand-receptor binding (e.g., HIV protease or kinase targets) .
  • Scoring functions : DockScore analysis prioritizes compounds with strong hydrogen bonds to catalytic residues (e.g., Asp25 in HIV-1 protease) .
  • Validation : Cross-docking with experimental IC50 data (e.g., from cytotoxicity assays) refines predictive models .

Q. How do substituent electronic effects (e.g., Br vs. Cl) influence biological activity?

  • Methodological Answer :

  • Electron-withdrawing effects : Bromine’s higher electronegativity increases chromenone electrophilicity, enhancing interactions with nucleophilic enzyme residues (e.g., serine hydrolases) .
  • Steric hindrance : Bulkier bromophenyl groups may reduce binding pocket access, requiring structural optimization (e.g., methyl at C4 for steric compensation) .
  • Comparative studies : Replace bromine with chlorine in analogs to assess activity shifts (e.g., IC50 changes in kinase inhibition assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.